N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often require refluxing in methanesulfonic acid (MsOH) under methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is synthesized using tryptamine and ibuprofen and has shown various biological activities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its specific structural features and the presence of fluorine atoms, which can enhance its biological activity and stability.
Properties
Molecular Formula |
C22H18F2N4O2 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H18F2N4O2/c23-15-5-6-19-17(11-15)14(12-26-19)9-10-25-21(29)13-28-22(30)8-7-20(27-28)16-3-1-2-4-18(16)24/h1-8,11-12,26H,9-10,13H2,(H,25,29) |
InChI Key |
LHJZJRROFJZWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F |
Origin of Product |
United States |
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